molecular formula C14H20O6 B1618198 Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate CAS No. 30965-26-5

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate

Cat. No. B1618198
Key on ui cas rn: 30965-26-5
M. Wt: 284.3 g/mol
InChI Key: DHQLHXKTPYFDCS-UHFFFAOYSA-N
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Patent
US03975488

Procedure details

25 pounds of dimethyl terephthalate and 16.2 pounds of 1,4-butanediol are charged to a melter and liquefied, thereby forming a solution wherein the 1,4-butanediol/dimethyl terephthalate mole ratio is 1.4/1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH2:15]([OH:20])[CH2:16][CH2:17][CH2:18][OH:19]>>[CH2:15]([OH:20])[CH2:16][CH2:17][CH2:18][OH:19].[C:6]([O:8][CH3:9])(=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([C:1]([O:13][CH3:14])=[O:12])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCO)O.C(C1=CC=C(C(=O)OC)C=C1)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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